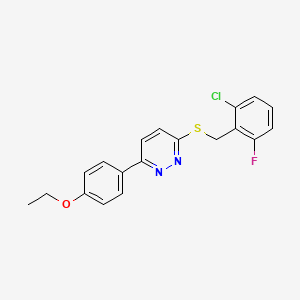

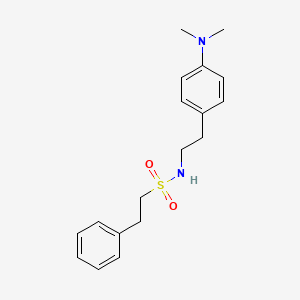

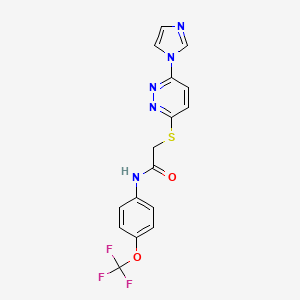

![molecular formula C21H22ClN3O5 B2716305 N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-chlorophenyl)ethanediamide CAS No. 887217-35-8](/img/structure/B2716305.png)

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-chlorophenyl)ethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-chlorophenyl)ethanediamide is a useful research compound. Its molecular formula is C21H22ClN3O5 and its molecular weight is 431.87. The purity is usually 95%.

BenchChem offers high-quality N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-chlorophenyl)ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-chlorophenyl)ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Environmental Endocrine Disruption

Research has identified various chemicals, including morpholine derivatives, as having endocrine-disrupting capabilities. These compounds mimic hormones, particularly sex steroids, and may cause adverse effects in both humans and wildlife. Interestingly, many chemicals that mimic estrogens (xenoestrogens) also possess anti-androgenic activity, as demonstrated in yeast-based assays. This dual hormonal activity complicates the interpretation of their mechanisms of action in vivo (Sohoni & Sumpter, 1998).

Coronary Active Derivatives

Benzopyranone derivatives, structurally similar to morpholine-based compounds, have been historically used in the prophylaxis and therapy of coronary heart disease. Research has focused on derivatives that could increase blood flow through the coronary vessels following oral administration. One such compound, TVX 2656, has shown potential in increasing the O2 concentration in the coronary sinus blood (Jacobi et al., 1977).

Antiplatelet Activity and Enzyme Inhibition

A series of aryl-morpholino-naphth-oxazines, including compounds with morpholine groups, were synthesized and evaluated for their activity against PI3K family enzymes and as platelet aggregation inhibitors. Some compounds exhibited potent and selective inhibition of PI3Kδ isoform and showed notable antiplatelet activity. These findings suggest their potential in medical applications related to platelet aggregation and enzyme inhibition (Morrison et al., 2016).

Antimicrobial Applications

Studies have investigated the antimicrobial potential of various morpholine derivatives. For instance, novel synthesized pyrazole derivatives containing a morpholinophenyl group demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings highlight the promise of morpholine-based compounds in developing new antimicrobial agents (Khumar et al., 2018).

Anticonvulsant Agents

Research on benzothiazole derivatives containing a morpholino group has shown promising results as anticonvulsant agents. Specific derivatives were identified as potential leads for further development in this field, highlighting the therapeutic potential of morpholine-based compounds in treating convulsions (Amir et al., 2012).

Propiedades

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-chlorophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O5/c22-15-2-4-16(5-3-15)24-21(27)20(26)23-12-17(25-7-9-28-10-8-25)14-1-6-18-19(11-14)30-13-29-18/h1-6,11,17H,7-10,12-13H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTNLYIBGWXTER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2716224.png)

![1-(3-Chlorophenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2716227.png)

![8-Bromo-5-chloroimidazo[1,5-a]pyridine](/img/structure/B2716238.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2716240.png)